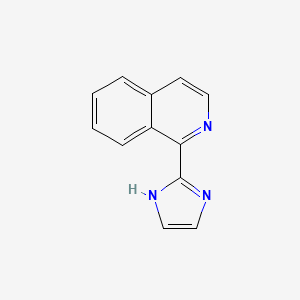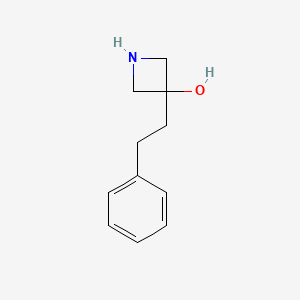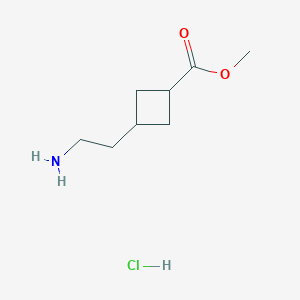
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a hydrochloride salt form of methyl 3-(2-aminoethyl)cyclobutanecarboxylate, which is a derivative of cyclobutane. This compound is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride typically involves the esterification of cyclobutanecarboxylic acid followed by the introduction of an aminoethyl group. The reaction conditions often require the use of a strong acid catalyst and an alcohol solvent. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is not well-understood. it is believed to interact with molecular targets such as enzymes or receptors due to its structural similarity to other bioactive compounds. The pathways involved likely include modulation of neurotransmitter systems or enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl cis-3-aminocyclobutanecarboxylate hydrochloride
- Methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride
- Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
- Methyl 3-aminocyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is unique due to its specific structural configuration, which includes a cyclobutane ring and an aminoethyl group. This configuration may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-4-6(5-7)2-3-9;/h6-7H,2-5,9H2,1H3;1H |
Clave InChI |
VDMGIKXLBAHVNP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


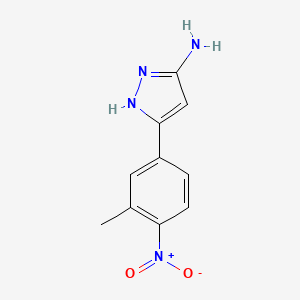
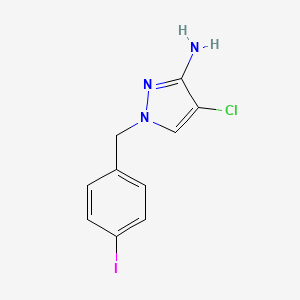
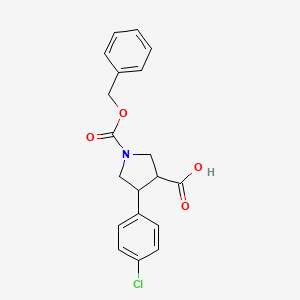
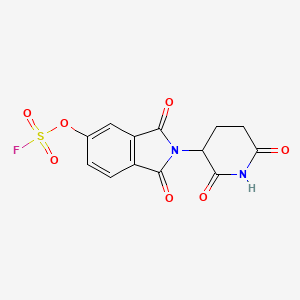
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
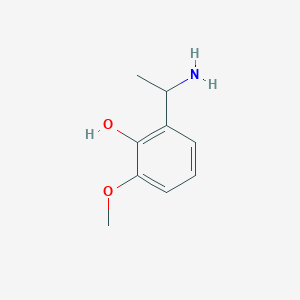
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)


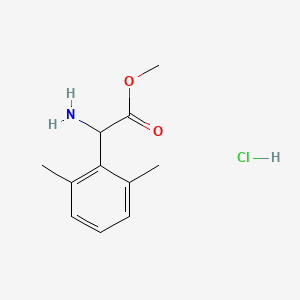
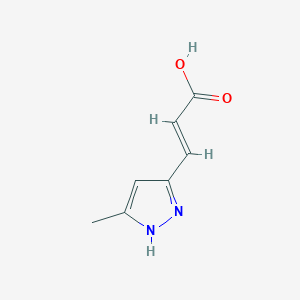
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
